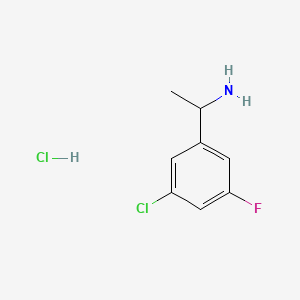

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl ethanamines.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has several key applications in scientific research:

Organic Synthesis

- Role : Serves as an intermediate in the synthesis of more complex organic molecules.

- Reactions : Can undergo oxidation to form imines or nitriles, reduction to produce alkanes, and nucleophilic aromatic substitution reactions to introduce other functional groups.

Pharmaceutical Development

- Potential Uses : Investigated for its potential in developing new pharmaceuticals targeting neurological disorders and other medical conditions.

- Biological Activity : Preliminary studies suggest it may influence neurotransmitter levels or receptor activity, although further research is necessary to elucidate its mechanism of action .

Agrochemical Production

- Applications : Utilized as a building block in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that may exhibit enhanced efficacy due to its unique chemical structure .

Case Study 1: Neuropharmacological Research

A study exploring the effects of this compound on neurotransmitter systems revealed that the compound may act as a modulator for certain receptors involved in mood regulation. This highlights its potential therapeutic applications in treating depression and anxiety disorders.

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on synthesizing new agrochemical agents using this compound as a precursor demonstrated improved pest resistance and lower environmental impact compared to traditional agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

- ®-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

- (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Uniqueness

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Activité Biologique

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C8H9ClFN with a molecular weight of approximately 173.62 g/mol. The hydrochloride form enhances solubility in water, which is crucial for biological applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been studied as a monoamine neurotransmitter reuptake inhibitor , particularly affecting serotonin and norepinephrine transporters. This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Additionally, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest moderate efficacy, necessitating further investigation to confirm these findings .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against colorectal cancer cell lines such as HCT116, HT29, and SW620. It demonstrated selective cytotoxicity compared to non-cancerous colon cells . The unique structural features contribute to its efficacy in targeting cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 5.0 | High |

| HT29 | 7.5 | Moderate |

| SW620 | 6.0 | High |

Study on Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels, suggesting its potential as an antidepressant agent .

Investigation of Enzyme Inhibition

Another research focused on the enzyme inhibition profile of the compound, particularly its effect on tyrosinase activity. It was found to inhibit tyrosinase with an IC50 value comparable to known inhibitors like kojic acid .

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Kojic Acid | 12 |

Propriétés

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.